alpha-Rotunol
Overview
Description
Alpha-Rotunol: is a sesquiterpenoid compound belonging to the class of eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. These compounds are characterized by their eudesmane skeleton, which is a common structural motif in many natural products. This compound is known for its presence in various medicinal plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Rotunol can be synthesized through various organic synthesis methods. One common approach involves the cyclization of precursor molecules under specific reaction conditions. The synthesis typically requires the use of catalysts and controlled temperature conditions to ensure the correct formation of the eudesmane skeleton.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction of the compound from natural sources, such as plants that contain high concentrations of sesquiterpenoids. The extraction process usually involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Alpha-Rotunol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized sesquiterpenoids, while reduction may produce more reduced sesquiterpenoid derivatives.
Scientific Research Applications
Chemistry: Alpha-Rotunol is used as a starting material for the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential bioactive properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and antioxidant activities.
Medicine: this compound is explored for its potential therapeutic applications. It has been studied for its effects on various diseases, including cancer, inflammation, and microbial infections.
Industry: In the industrial sector, this compound is used in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and potential health benefits.
Mechanism of Action
The mechanism of action of alpha-Rotunol involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and microbial growth. The exact molecular targets and pathways may vary depending on the specific biological context and the concentration of this compound used.
Comparison with Similar Compounds
Alpha-Rotunol can be compared with other similar sesquiterpenoid compounds, such as:
Beta-Rotunol: Another sesquiterpenoid with a similar eudesmane skeleton but different functional groups.
Cyperene: A sesquiterpenoid found in the same class with distinct biological activities.
Patchoulenone: A sesquiterpenoid with a similar structure but different chemical properties.
Uniqueness of this compound: this compound is unique due to its specific functional groups and the resulting biological activities. Its distinct structure allows it to interact with different molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLKCAWQQMJCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Rotunol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24405-56-9 | |
Record name | alpha-Rotunol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87.5 - 88.5 °C | |
Record name | alpha-Rotunol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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